(Triphenylmethyl)thionyl Imide

Overview

Description

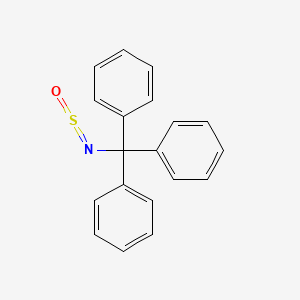

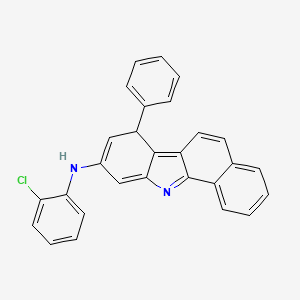

“(Triphenylmethyl)thionyl Imide” is a chemical compound with the molecular formula C19H15NOS and a molecular weight of 305.40 . It is a solid substance at 20°C and is sensitive to air . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of “(Triphenylmethyl)thionyl Imide” consists of 19 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact structure can be represented by the InChI string: InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18 .

Chemical Reactions Analysis

“(Triphenylmethyl)thionyl Imide” is used as a reagent in the synthesis of sulfonamides and sulfonimidamides . It is involved in C-X (Non-Halogen) Bond Formation and C-S Bond Formation .

Physical And Chemical Properties Analysis

“(Triphenylmethyl)thionyl Imide” is a solid at 20°C and should be stored under inert gas due to its sensitivity to air . The compound has a melting point range of 96.0 to 100.0°C .

Scientific Research Applications

Sulfonimidoylation Reactions

(Triphenylmethyl)thionyl Imide is prominently used as a reagent in sulfonimidoylation reactions . This process is crucial for introducing a sulfonimidoyl group into organic molecules, which can significantly alter their chemical properties. The compound’s ability to facilitate the addition of a nitrogen-sulfur functional group makes it valuable for synthesizing sulfonamides and sulfonimidamides, compounds with widespread applications in pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides

The compound serves as a key reagent in the one-pot synthesis of sulfonamides . Sulfonamides are a class of organic compounds that have broad applications in medicinal chemistry, particularly as antibiotics. The efficiency of (Triphenylmethyl)thionyl Imide in this synthesis makes it a valuable asset in the development of new therapeutic agents.

Synthesis of Sulfonimidamides

Similar to sulfonamides, (Triphenylmethyl)thionyl Imide is also used in the synthesis of sulfonimidamides . These compounds are gaining interest in drug discovery due to their potential biological activities. The ability to create diverse sulfonimidamide structures using this reagent opens up possibilities for discovering novel drugs.

Trifluoroethyl Etherification

This compound is utilized in the trifluoroethyl etherification process . This reaction is important for introducing trifluoroethyl ether groups into molecules, which can enhance their metabolic stability and lipophilicity—key factors in drug design and development.

Ligand Synthesis

(Triphenylmethyl)thionyl Imide acts as a ligand in various chemical syntheses . Ligands are ions or molecules that bind to a central metal atom to form coordination complexes. These complexes are fundamental in catalysis and materials science, making the compound an essential tool in these research fields.

Analytical Chemistry

Due to its defined chemical structure and properties, (Triphenylmethyl)thionyl Imide is used in analytical chemistry for standardization and calibration purposes . Its purity and stability make it an excellent standard for comparing and determining the concentration of other substances.

Biopharma Production

In the biopharmaceutical industry, (Triphenylmethyl)thionyl Imide is involved in the synthesis of complex molecules used in drug production . Its role in facilitating various chemical reactions makes it a critical component in the manufacturing of biologically active compounds.

Research on Air-Sensitive Compounds

The compound is also significant in research involving air-sensitive materials . Its stability under inert conditions allows scientists to study reactions and properties of substances that would otherwise degrade in the presence of air, providing insights into new materials and reaction mechanisms.

Mechanism of Action

Mode of Action

(Triphenylmethyl)thionyl Imide is used as a reagent in the process of sulfonimidoylation . It is dissolved in THF (Tetrahydrofuran) at 0 °C, and then 4-Fluorophenylmagnesium bromide is added . This mixture is stirred for a few minutes before tert-Butyl hypochlorite is added in the dark and stirred for 15 minutes

Biochemical Pathways

It is known to be used in the synthesis of sulfonamides and sulfonimidamides .

Result of Action

It is known to be used as a reagent in chemical synthesis

Action Environment

(Triphenylmethyl)thionyl Imide is sensitive to air and is recommended to be stored under inert gas . It is also recommended to be stored in a cool and dark place, preferably below 15°C . These environmental factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

[diphenyl-(sulfinylamino)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWDUCXQUBHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Triphenylmethyl)thionyl Imide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)

![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)

![4,6-Bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496979.png)

![4-(Dibutylamino)-N-[4-(dibutylamino)phenyl]-N-[4-(dibutyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1496980.png)

![Urea, N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-[4-[4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-, CF3COOH salt](/img/structure/B1496986.png)